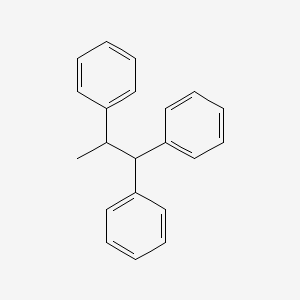

1,1,2-Triphenylpropane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94871-36-0 |

|---|---|

Molecular Formula |

C21H20 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1,1-diphenylpropan-2-ylbenzene |

InChI |

InChI=1S/C21H20/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3 |

InChI Key |

UVGJVHUDMMBHRM-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

94871-36-0 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,2 Triphenylpropane and Analogues

Friedel-Crafts Alkylation Routes to 1,1,2-Triphenylpropane

The Friedel-Crafts reaction, a cornerstone of C-C bond formation in aromatic chemistry, provides a direct, albeit often complex, route to triphenylpropane structures. wikipedia.orgbyjus.com The reaction involves the alkylation of an aromatic ring, in this case benzene (B151609), with an appropriate precursor that can generate a carbocation electrophile. libretexts.org

The synthesis of this compound via Friedel-Crafts alkylation has been demonstrated using propanol (B110389) derivatives and their corresponding halides as alkylating agents. A key precursor is 1,2-diphenyl-2-propanol (B11989151). When this alcohol is reacted with benzene in the presence of a suitable catalyst system, it generates a carbocation that subsequently alkylates the benzene ring. researchgate.netresearchgate.net This process, however, is not straightforward and typically leads to a mixture of isomers due to carbocation rearrangements. researchgate.net

Similarly, the reaction can be initiated with halogenated precursors. For instance, the alkylation of benzene with 1-chloro-2,3-diphenylpropane using an aluminum chloride catalyst also yields a mixture of triphenylpropane isomers. researchgate.net These precursors, under the influence of a Lewis acid catalyst, form a carbocation that initiates the electrophilic attack on the benzene ring. byjus.commt.com

The choice of catalyst is critical in Friedel-Crafts reactions, as it facilitates the formation of the carbocation electrophile from the alkylating agent. mt.comfiveable.me For the synthesis of triphenylpropanes from precursors like 1,2-diphenyl-2-propanol, both Lewis acid and Brønsted acid catalysts have been employed.

Lewis Acid Catalysts : A common system is a combination of aluminum chloride (AlCl₃) and nitromethane (B149229) (CH₃NO₂). researchgate.netresearchgate.net AlCl₃ is a powerful Lewis acid that coordinates with the hydroxyl group of the alcohol or the halogen of an alkyl halide, promoting the formation of a carbocation. libretexts.orgmt.com Nitromethane can serve as a polar solvent that helps to stabilize the intermediates. Other Lewis acids like ferric chloride (FeCl₃) are also widely used in these types of reactions. mt.com

Brønsted Acid Catalysts : Strong protic acids such as 85% sulfuric acid (H₂SO₄) have also been used to catalyze the alkylation of benzene with 1,2-diphenyl-2-propanol. researchgate.netresearchgate.net The acid protonates the alcohol, leading to the loss of a water molecule and the formation of the requisite carbocation.

Modern approaches in alkylation chemistry also utilize a range of solid acid catalysts, including zeolites and heteropoly acids, which can offer advantages in terms of reusability and selectivity. mt.commdpi.com

A significant challenge in the Friedel-Crafts synthesis of this compound is the lack of high regioselectivity, which results in the formation of isomeric products. This is a direct consequence of the behavior of the carbocation intermediates formed during the reaction. libretexts.orgnumberanalytics.com

When 1,2-diphenyl-2-propanol is used to alkylate benzene, the initially formed carbocation can undergo rearrangement to a more stable species before the alkylation step occurs. This leads to a mixture of products. For example, the alkylation of benzene with 1,2-diphenyl-2-propanol using an AlCl₃/CH₃NO₂ catalyst system yields both this compound and its isomer, 1,2,2-triphenylpropane. researchgate.netresearchgate.net With 85% H₂SO₄ as the catalyst, the reaction initially produces E-1,2-diphenylpropene, which over a longer reaction time reacts further to give a mixture containing this compound. researchgate.net

The alkylation with 1-chloro-2,3-diphenylpropane in the presence of AlCl₃ similarly results in a complex mixture of this compound, 1,2,2-triphenylpropane, and E-1,2-diphenylpropene. researchgate.net This product distribution highlights the competing pathways of direct alkylation and rearrangement.

Product Distribution in the Alkylation of Benzene

| Alkylating Precursor | Catalyst System | Products Observed | Reference |

|---|---|---|---|

| 1,2-Diphenyl-2-propanol | AlCl₃/CH₃NO₂ | This compound, 1,2,2-Triphenylpropane | researchgate.netresearchgate.net |

| 1,2-Diphenyl-2-propanol | 85% H₂SO₄ | E-1,2-Diphenylpropene, this compound | researchgate.net |

Catalyst Systems in Friedel-Crafts Synthesis of Triphenylpropanes

Rearrangement Pathways in this compound Synthesis

Beyond the carbocation rearrangements inherent to Friedel-Crafts conditions, specific synthetic routes have been developed that leverage free radical and carbanion rearrangements to produce this compound.

Free radical reactions, while generally less prone to 1,2-shifts than carbocation reactions, can be induced to rearrange, particularly when a more stable radical can be formed. wikipedia.orgstackexchange.com A notable example is the peroxide-catalyzed free radical decarbonylation of α-methyl-β,β,β-triphenylpropionaldehyde. When this aldehyde is heated with a radical initiator like di-t-butyl peroxide, it has been found to yield the rearranged hydrocarbon, this compound, along with 1,1,2-triphenyl-1-propene. researchgate.net This reaction proceeds through the formation of a radical intermediate that undergoes a 1,2-phenyl shift.

Carbanion rearrangements are also known, though they are mechanistically distinct from carbocation rearrangements and often require specific structural features to proceed. stackexchange.comsiue.edu In the context of triphenylpropyl systems, studies have shown that carbanions can undergo rearrangement. For example, 2,2,3-triphenylpropyllithium, a carbanionic species, has been observed to rearrange to the more stable 1,1,3-triphenylpropyllithium upon warming. researchgate.net This rearrangement is interpreted as supporting a carbanion mechanism where a benzyl (B1604629) group migrates in preference to a phenyl group. researchgate.net

While this specific example does not yield this compound, it demonstrates the principle of carbanion rearrangements within a closely related structural framework. Another relevant synthesis involves the coupling of charge-delocalized organolithium reagents (carbanions) with alkyl halides or their equivalents. The absolute configuration of (R)-(+)-1,1,2-triphenylpropane was determined through a synthesis that involved the reaction of benzhydryllithium with (R)-(+)-α-phenylethyltrimethylammonium iodide, which proceeded with a high degree of stereospecificity via an inversion of configuration. acs.org This highlights the utility of carbanionic reagents in the controlled synthesis of specific stereoisomers of this compound.

Free Radical Rearrangements Leading to this compound

Grignard-Type Reactions in the Formation of Triphenylpropane Skeletons

The formation of the this compound scaffold is effectively achieved through the application of Grignard reactions, a powerful class of organometallic reactions for creating carbon-carbon bonds. wikipedia.orgnumberanalytics.com This methodology typically involves the nucleophilic addition of a Grignard reagent to a carbonyl compound, such as a ketone or an ester, to form a tertiary alcohol, which can then be reduced to the corresponding alkane. chemistrytalk.orgchemguide.co.ukmasterorganicchemistry.com

A key example is the synthesis of optically active (R)-(+)-1,1,2-triphenylpropane. acs.org The synthesis commences with (S)-(+)-2-phenylpropanoic acid, which is first converted into its methyl ester. acs.org This ester, methyl (S)-(+)-hydratropate, then undergoes reaction with two equivalents of phenylmagnesium bromide (a Grignard reagent). acs.org The Grignard reagent adds to the electrophilic carbonyl carbon of the ester twice, leading to the formation of the tertiary alcohol, (S)-(-)-1,1,2-triphenyl-1-propanol, after an acidic workup. chemistrytalk.orgacs.org Subsequent reduction of this alcohol using sodium in liquid ammonia (B1221849) yields the final product, (R)-(+)-1,1,2-triphenylpropane, with an inversion of configuration at one of the stereocenters. acs.org

The general principle involves the reaction between a ketone with two of the desired aryl groups and a Grignard reagent containing the third, or an ester with one aryl group reacting with two equivalents of a Grignard reagent. masterorganicchemistry.com For instance, the reaction of 1,2-diphenylpropan-1-one (B1604571) with phenylmagnesium bromide would also yield 1,1,2-triphenyl-1-propanol, the immediate precursor to this compound. The versatility of the Grignard reaction allows for the assembly of various triphenylated propane (B168953) backbones by choosing the appropriate ketone and Grignard reagent precursors. researchgate.netorganic-chemistry.org

Table 1: Synthesis of (R)-(+)-1,1,2-Triphenylpropane via Grignard Reaction

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | (S)-(+)-2-phenylpropanoic acid | Diazomethane | Methyl (S)-(+)-hydratropate | 95% | acs.org |

| 2 | Methyl (S)-(+)-hydratropate | Phenylmagnesium bromide | (S)-(-)-1,1,2-Triphenyl-1-propanol | 46.4% | acs.org |

| 3 | (S)-(-)-1,1,2-Triphenyl-1-propanol | Sodium in liquid ammonia | (R)-(+)-1,1,2-Triphenylpropane | 50% | acs.org |

Palladium-Catalyzed Cross-Coupling Approaches to Related Structures

While Grignard reactions are effective for creating the base this compound structure, palladium-catalyzed cross-coupling reactions offer a more versatile and powerful strategy for synthesizing a wide array of functionalized analogues and related polyaryl structures. jsynthchem.comresearchgate.net Reactions such as the Suzuki-Miyaura and Heck couplings are cornerstones of modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance. academie-sciences.frmt.comnumberanalytics.com

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. mt.comlibretexts.org This method is particularly useful for creating biaryl linkages. To synthesize a this compound analogue, one could envision coupling an aryl boronic acid with a halogenated 1,2-diphenylpropane (B1197580) derivative. For example, coupling phenylboronic acid with 1-bromo-1,2-diphenylpropane in the presence of a palladium catalyst and a base would theoretically yield a triphenylpropane structure. The reaction's mild conditions and the stability and low toxicity of boronic acids make it a highly attractive method. jsynthchem.commt.com A new series of diarylmethanes containing a biaryl moiety has been synthesized using the Suzuki-Miyaura coupling reaction of brominated triarylmethanes (TRAMs) with various arylboronic acids. academie-sciences.fr

The Heck reaction provides another powerful tool, typically coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. numberanalytics.comorganic-chemistry.org To generate a triphenylpropane-related skeleton, one could perform a Heck reaction between an aryl halide, such as bromobenzene, and an appropriately substituted styrene (B11656) derivative, like 1,2-diphenylpropene. Subsequent reduction of the resulting double bond would yield the triphenylpropane framework. The Heck reaction is noted for its ability to form C-C bonds even with complex substrates and has been used to synthesize analogues of biologically active compounds. diva-portal.orgnih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Analogues

| Reaction Type | Aryl/Vinyl Halide or Triflate | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide (e.g., 1-Bromo-1,2-diphenylpropane) | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Triarylalkane | academie-sciences.frmt.com |

| Heck Reaction | Aryl Iodide (e.g., Iodobenzene) | Alkene (e.g., 1,2-Diphenylpropene) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Substituted Alkene (precursor to Triarylalkane) | numberanalytics.comorganic-chemistry.org |

Derivatization Strategies for this compound

Once the this compound core structure is synthesized, various derivatization strategies can be employed to introduce new functional groups, thereby creating a library of analogues. These modifications can alter the molecule's physical, chemical, and biological properties.

One documented derivatization method is dehydrogenation . google.com Treatment of a this compound derivative with a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can introduce a double bond, converting the propane backbone into a propene. google.com This reaction is typically carried out in an inert solvent like benzene or dioxane at reflux temperature, yielding the corresponding 1,1,2-triphenylpropene derivative. google.com

Another potential, though not explicitly documented for this specific molecule, would be electrophilic aromatic substitution on one or more of the phenyl rings. Given the presence of three aromatic rings, reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be used to install functional groups at the ortho, meta, or para positions. The presence of the bulky propane backbone would likely influence the regioselectivity of such substitutions due to steric hindrance.

Furthermore, if the synthesis starts with functionalized precursors (e.g., using a substituted phenylmagnesium bromide in the Grignard step or a substituted aryl halide in a palladium-catalyzed coupling), a wide variety of derivatives can be accessed directly. This approach allows for the strategic placement of functional groups on the aromatic rings of the triphenylpropane skeleton. academie-sciences.fr

Mechanistic Investigations of Reactions Involving 1,1,2 Triphenylpropane Systems

Carbocation Chemistry in Triphenylpropane Transformations

Carbocations are key intermediates in many reactions of 1,1,2-triphenylpropane, particularly under acidic conditions or in the presence of Lewis acids. Their formation often leads to a variety of products through rearrangements and other transformations.

Carbocation Rearrangements and Hydride Shifts

Carbocation rearrangements are a common feature in the chemistry of this compound. These rearrangements, driven by the formation of a more stable carbocation, primarily occur through hydride shifts and alkyl (or phenyl) shifts. numberanalytics.comlibretexts.orgdalalinstitute.com A hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center. byjus.commasterorganicchemistry.comlibretexts.org This process is particularly favorable if it leads to the formation of a more stable carbocation, for instance, the conversion of a secondary carbocation to a more stable tertiary carbocation. pdx.eduyoutube.com

In the context of this compound, the formation of a carbocation at the C2 position would be secondary. A 1,2-hydride shift from C1 to C2 would result in a tertiary carbocation at C1, which is stabilized by two phenyl groups. This rearrangement is a thermodynamically favorable process. libretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.comyoutube.com

The alkylation of benzene (B151609) with 1,2-diphenyl-2-propanol (B11989151) using an AlCl₃/CH₃NO₂ catalyst yields a mixture of 1,2,2-triphenylpropane and this compound. researchgate.net The formation of this compound in this reaction can be rationalized by a series of carbocation rearrangements, including hydride and phenyl shifts.

Intermediates in Electrophilic Aromatic Alkylation

Electrophilic aromatic alkylation, a classic example being the Friedel-Crafts reaction, involves the generation of a carbocation electrophile that then attacks the electron-rich aromatic ring. libretexts.orglibretexts.org When substrates related to this compound are used, the initially formed carbocation can undergo rearrangements before alkylating the aromatic ring. lkouniv.ac.in

For example, the alkylation of benzene with 1,2-diphenyl-2-propanol in the presence of a Lewis acid catalyst like AlCl₃ proceeds through a carbocation intermediate. researchgate.net The alcohol is first protonated, and subsequent loss of water generates a carbocation. This carbocation can then either directly alkylate benzene or undergo rearrangements to form a more stable carbocation, which then leads to the final products. The distribution of products, such as 1,2,2- and this compound, is a direct reflection of the relative rates of these competing pathways. researchgate.net

The use of different catalysts can influence the reaction outcome. For instance, using 85% H₂SO₄ as a catalyst with 1,2-diphenyl-2-propanol and benzene leads to different products over time, initially forming E-1,2-diphenylpropene, and after a longer reaction time, a mixture of this compound and the propene. researchgate.net This highlights the complexity of the reaction and the role of the reaction conditions in directing the mechanistic pathway.

Cyclialkylation Processes of Triphenylpropane Substrates

Cyclialkylation is an intramolecular Friedel-Crafts alkylation that can occur in appropriately substituted triphenylpropane systems. lookchem.comchemistry-chemists.com When a triphenylpropane derivative possesses a leaving group on one of the side chains, the resulting carbocation can be attacked by one of the phenyl rings in the same molecule, leading to the formation of a new ring system, such as a diphenyl-substituted indan. lookchem.com

For instance, the reaction of 1,2,3-triphenyl-2-propanol under Friedel-Crafts conditions can lead to the formation of isomeric 1,2-diphenylindans. lookchem.com This process involves the formation of a carbocation followed by an intramolecular electrophilic attack on one of the adjacent phenyl rings. The specific isomers formed will depend on the stability of the intermediate carbocations and the transition states leading to cyclization.

Free Radical Reaction Mechanisms

Free radical reactions provide an alternative pathway for the transformation of this compound and related compounds. These reactions are typically initiated by heat or light and involve intermediates with unpaired electrons. libretexts.org

Peroxide-Catalyzed Decarbonylation Leading to Triphenylpropane Systems

Peroxide-catalyzed reactions are a common method for generating free radicals. libretexts.orgnih.gov In the context of forming triphenylpropane systems, the free radical decarbonylation of aldehydes is a relevant process. For example, the peroxide-catalyzed decarbonylation of α-methyl-β,β,β-triphenylpropionaldehyde yields this compound and 1,1,2-triphenyl-1-propene. researchgate.net

The mechanism involves the abstraction of the aldehydic hydrogen by a radical generated from the peroxide initiator (e.g., di-t-butyl peroxide). researchgate.net This forms an acyl radical, which then loses carbon monoxide to generate a triphenylpropyl radical. This radical can then abstract a hydrogen atom from a suitable donor to form this compound or undergo elimination to form 1,1,2-triphenyl-1-propene. The product distribution is influenced by the relative rates of these competing radical reactions.

Carbon-Carbon Bond Cleavage via Electron Transfer Reactions

Electron transfer reactions can induce the cleavage of carbon-carbon bonds in suitable substrates. nih.gov Photosensitized electron transfer is one such method. For instance, the photosensitized reaction of 2-methyl-1,1,2-triphenylpropane with 1,4-dicyanobenzene in an acetonitrile-methanol solvent mixture leads to the cleavage of a C-C bond. researchgate.net

The proposed mechanism involves the formation of a radical cation of the triphenylpropane derivative. researchgate.net This radical cation can then fragment, cleaving a carbon-carbon bond to give a stable radical (like the diphenylmethyl radical) and a carbocation. researchgate.net These intermediates then react further to form the final products. For example, the diphenylmethyl radical can be reduced and protonated to yield diphenylmethane, while the carbocation fragment can react with the solvent (methanol) to form an ether. researchgate.net This type of reaction highlights the utility of photochemistry in initiating bond-breaking processes that might be difficult to achieve under thermal conditions.

Carbanion Reaction Mechanisms and Rearrangements

Carbanions are reactive intermediates characterized by a negatively charged, trivalent carbon atom. libretexts.org Their formation and subsequent rearrangement are fundamental processes in organic chemistry. In systems related to this compound, carbanion mechanisms have been shown to drive notable molecular rearrangements.

A significant example is the reaction of 1-chloro-2,2,3-triphenylpropane with lithium metal in tetrahydrofuran (B95107) at low temperatures (–65°C), which generates the organolithium compound 2,2,3-triphenylpropyllithium. acs.org This carbanionic species is relatively stable at low temperatures, but upon warming to 0°C, it undergoes a rearrangement to form the more stable 1,1,3-triphenylpropyllithium. acs.orgresearchgate.net This transformation is interpreted as supporting a carbanion mechanism of rearrangement, where the migration of a benzyl (B1604629) group is favored over a phenyl group. acs.org The driving force for such rearrangements is typically the formation of a more stable carbanion. wikipedia.org

Further mechanistic studies on the rearrangement of 2,2,3-triphenylpropyllithium suggest it may proceed through an intermolecular elimination-readdition pathway. acs.orgresearchgate.net This proposed mechanism involves the cleavage of the initial carbanion into benzyllithium (B8763671) and 1,1-diphenylethene, followed by the readdition of the benzyllithium to the olefin to yield the rearranged 1,1,3-triphenylpropyllithium product. researchgate.net

These specific examples within the triphenylpropane family are part of a broader class of carbanion rearrangements, which include well-known name reactions like the Wittig rearrangements. stackexchange.com The organic-chemistry.orgwikipedia.org-Wittig rearrangement is understood to proceed via a radical-pair dissociation-recombination mechanism, whereas the wikipedia.orgorganic-chemistry.org-Wittig rearrangement is a concerted, thermally allowed sigmatropic process that occurs via a cyclic transition state. stackexchange.comorganic-chemistry.org While distinct, these established mechanisms provide a theoretical framework for understanding the types of transformations that carbanions, including those derived from triphenylpropane systems, can undergo. wikipedia.orgorganic-chemistry.org

Stereoelectronic Effects in Intramolecular Transformations

Stereoelectronic effects, which describe the influence of orbital orientation on molecular conformation and reactivity, play a crucial role in directing the outcomes of chemical reactions. arkat-usa.org The conformationally restricted nature of the triphenylpropane skeleton makes it an excellent model system for investigating these subtle but powerful effects. researchgate.net

Intramolecular acyl transfer reactions within diastereoisomeric systems built on a 1,2,3-triphenylpropane (B13983524) framework provide a clear demonstration of stereoelectronic control. arkat-usa.orgbas.bg Studies on the base-catalyzed S→N acyl transfer in diastereoisomeric 3-amino- and 3-methylamino-1,2,3-triphenylpropyl thiolacetates have revealed that reaction rates are profoundly dependent on both the stereochemistry (configuration) of the substrate and the nature of the substituent on the nitrogen atom. arkat-usa.orgresearchgate.net

A pivotal observation was the complete inversion of reactivity ratios between the diastereoisomers upon N-methylation. bas.bgbas.bgbas.bg For the unsubstituted aminothiolacetates (R=H), the EE isomer reacts faster than the ET isomer. researchgate.net However, for the N-methyl derivatives (R=Me), the reactivity order is inverted, with the ET isomer migrating significantly faster than the EE isomer. researchgate.net This dramatic shift cannot be explained by simple steric hindrance alone and points to a more complex governing principle. arkat-usa.org The reaction proceeds through a cyclic tetrahedral intermediate, and the breakdown of this intermediate is the key step governed by stereoelectronic effects. bas.bg

The observed reactivity patterns in acyl transfer reactions are explained by Deslongchamps' stereoelectronic theory, which posits that the specific cleavage of a bond in a tetrahedral intermediate is most favorable when two lone pairs on adjacent heteroatoms are oriented antiperiplanar to the bond being broken. arkat-usa.orgresearchgate.net

In the context of the S→N acyl transfer within the triphenylpropane system, the cleavage of the C-S bond in the tetrahedral intermediate requires the nitrogen lone pair to be oriented antiperiplanar to this bond. researchgate.net This geometric constraint forces the nitrogen lone pair into an equatorial position within the six-membered ring-like transition state. bas.bgbas.bg

For the unsubstituted amine (R=H) , the hydrogen atom on the nitrogen can easily occupy the corresponding axial position.

For the N-methyl derivative (R=Me) , this stereoelectronic requirement forces the bulky methyl group into a sterically unfavorable axial position. arkat-usa.org This creates a significant 1,3-parallel interaction with a phenyl group in the EE-isomer, strongly disfavoring its transition state and thus retarding its reaction rate. researchgate.net In the ET-isomer, this interaction is less severe, explaining the observed inversion of reactivity. researchgate.net The rigid triphenylpropane framework prevents easy conformational changes, making these orientation-dependent effects the decisive factor in controlling the reaction rates. researchgate.net

Acyl Transfer Reactions in Triphenylpropane Skeletons

Reaction Kinetics and Transition State Analysis for Triphenylpropane Systems

The study of reaction kinetics provides quantitative insight into reaction mechanisms, while the analysis of transition states helps to rationalize the observed rates and selectivities.

The kinetics of the intramolecular S→N acyl transfer in diastereoisomeric 3-amino- and 3-methylamino-1,2,3-triphenylpropyl thiolacetates have been conveniently monitored by IR spectroscopy. arkat-usa.orgresearchgate.net The reactions are catalyzed by a base, triethylamine, which is used in a ten-fold molar excess to ensure pseudo-first-order kinetics. arkat-usa.org The rate constants are then determined by fitting the change in absorbance of the thioester or amide bands over time to a first-order rate equation. researchgate.net

The rates demonstrate a strong dependency on the substrate's structure, as evidenced by the different rate constants for each diastereoisomer and their N-methylated analogues. arkat-usa.org This highlights that the specific configuration and substitution pattern of the reactant are primary determinants of the reaction velocity.

The following table summarizes the rate constants for the S→N acyl transfer, illustrating the profound impact of N-substitution and stereochemistry on the reaction rate. researchgate.net

| Compound | Configuration | N-Substituent (R) | Rate Constant (s⁻¹) at 25°C |

| ET-1 | (1R,2S,3R) | H | 1.1 x 10⁻⁴ |

| EE-1 | (1R,2S,3S) | H | 2.1 x 10⁻⁴ |

| ET-2 | (1R,2S,3R) | Me | ~7 x 10⁻⁶ |

| TE-2 | (1R,2R,3R) | Me | (3.7 ± 0.6) x 10⁻⁶ |

| EE-2 | (1R,2S,3S*) | Me | (6.7 ± 0.2) x 10⁻⁷ |

Data sourced from Kurteva et al. (2006). researchgate.net

While detailed computational modeling for these specific triphenylpropane systems is not extensively reported, a robust theoretical analysis of their transition states has been conducted based on conformational principles. researchgate.net The transition states of the acyl transfer reactions are modeled as resembling the cyclic tetrahedral intermediates formed during the reaction. arkat-usa.orgbas.bg

The rigid 1,2,3-triphenylpropane skeleton severely restricts the number of possible conformations for these intermediates. researchgate.net The three phenyl groups prefer to occupy equatorial or pseudo-equatorial positions to minimize steric strain, leading to practically a single allowed conformation for the six-membered ring of the intermediate. researchgate.net This conformational rigidity allows for definite predictions of relative reactivity based on the steric interactions within the modeled transition state. arkat-usa.org

As discussed under stereoelectronic effects (Section 3.4.2), the requirement for an equatorial nitrogen lone pair forces the N-methyl group into an axial position in the transition state of the N-methylated derivatives. arkat-usa.org This leads to a significant increase in the steric strain for the EE-isomer compared to the ET-isomer, providing a clear, qualitative theoretical model that successfully explains the experimentally observed kinetic data without the need for complex computation. researchgate.net This approach demonstrates how conformational analysis of transition state models can be a powerful predictive tool in understanding reaction mechanisms. arkat-usa.org

Stereochemical and Conformational Analysis of 1,1,2 Triphenylpropane

Chiral Aspects of 1,1,2-Triphenylpropane

The chirality of this compound stems from the stereogenic carbon atom at the C2 position, which is bonded to four different groups: a hydrogen atom, a methyl group, a phenyl group, and a diphenylmethyl group.

The synthesis of enantiomerically enriched this compound has been successfully achieved, allowing for the study of its specific stereoisomers. acs.org A key method involves a multi-step synthesis starting from a chiral precursor of known configuration. acs.org

For instance, the (R)-(+)-enantiomer of this compound was synthesized from (S)-(+)-2-phenylpropanoic acid, also known as (S)-(+)-hydratropic acid. acs.org The synthesis pathway is outlined as follows:

(S)-(+)-Hydratropic acid (98.2% optically pure) is first converted to its methyl ester, methyl (S)-(+)-hydratropate, using diazomethane. acs.org

This ester then reacts with phenylmagnesium bromide in a Grignard reaction to yield (S)-(-)-1,1,2-triphenyl-1-propanol. acs.org

Finally, the alcohol is reduced using sodium in liquid ammonia (B1221849) to produce the target molecule, (R)-(+)-1,1,2-triphenylpropane. acs.org

This synthetic route establishes a clear stereochemical correlation between the starting material and the final product. acs.org

The absolute configuration of chiral triphenylpropanes has been unequivocally determined through chemical correlation. acs.org By synthesizing (+)-1,1,2-triphenylpropane from (S)-(+)-hydratropic acid, a compound with a known absolute configuration, researchers were able to assign the (R) configuration to the dextrorotatory enantiomer of this compound. acs.orgresearchgate.net

The properties of the synthesized enantiomers are detailed in the table below.

| Compound | Melting Point (°C) | Specific Rotation ([α]D) |

| (R)-(+)-1,1,2-Triphenylpropane | 64-66 | +30.99° (acetone) |

| (-)-1,1,2-Triphenylpropane | 65-67 | -28.74° (acetone) |

| Data sourced from Angres, I., & Zieger, H. E. (1975). acs.org |

Studies on the formation of this compound and its derivatives have provided classic examples of reactions proceeding with inversion of configuration. acs.org It has been shown that charge-delocalized carbanions, such as those in organolithium reagents, couple with chiral secondary halides stereospecifically, causing an inversion of the stereocenter's configuration. acs.org

A significant finding was the reaction of benzhydryllithium with (R)-(+)-α-phenylethyltrimethylammonium iodide. This reaction proceeded with greater than 98.2% inversion of configuration to yield (R)-(+)-1,1,2-triphenylethane, demonstrating a high degree of stereospecificity. acs.org Similarly, the reaction between benzhydryllithium and optically active (-)-α-phenylethyl chloride to form (+)-1,1,2-triphenylpropane was estimated to proceed with 100% stereospecificity via an inversion mechanism. acs.org Such nucleophilic substitution reactions, where the incoming nucleophile attacks from the side opposite to the leaving group (an SN2-type mechanism), are crucial for controlling stereochemistry in synthesis. arkat-usa.org

Configuration Determination of Chiral Triphenylpropanes

Diastereoisomeric Studies of Triphenylpropane Derivatives

The introduction of additional stereocenters into the triphenylpropane skeleton leads to the formation of diastereomers, which have distinct physical properties and conformational preferences.

Diastereomers of triphenylpropane derivatives, such as those with additional functional groups, can be synthesized and separated. arkat-usa.org For example, diastereoisomeric pairs of 3-amino-1,2,3-triphenyl-1-propyl chlorides have been prepared. researchgate.net The separation of diastereomers often relies on classical techniques like fractional crystallization, which exploits the differences in solubility between the diastereomeric forms. ucl.ac.uk

Characterization is primarily accomplished using spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful. arkat-usa.orgresearchgate.net Proton NMR allows for the determination of relative configurations through the analysis of vicinal coupling constants (³JHH), which are sensitive to the dihedral angle between adjacent protons. researchgate.net For example, in cyclic derivatives like cis,trans-4,5,6-triphenyl-tetrahydropyrimidin-2(1H)-ones, large trans coupling constants (e.g., 12.7 Hz) are indicative of a conformation where the coupled protons are in a diaxial arrangement. arkat-usa.org

The conformational behavior of diastereomeric triphenylpropane derivatives is governed by a balance of steric and stereoelectronic effects. arkat-usa.org The bulky phenyl groups significantly restrict the number of sterically allowed conformations. arkat-usa.org

In acyclic systems like 1,2-disubstituted-1,2-diphenylethanes, a general preference is observed for conformations that minimize the number of synclinal (gauche) interactions between bulky groups around the central carbon-carbon bond. researchgate.net

In heterocyclic systems with a triphenylpropane skeleton, such as tetrahydropyrimidinones, the phenyl groups can adopt either axial (a) or equatorial (e) positions. arkat-usa.org Studies on N,N'-disubstituted cis,trans-4,5,6-triphenyl-tetrahydropyrimidin-2(1H)-ones revealed a strong preference for the conformer with an axial-equatorial-equatorial (a,e,e) arrangement of the phenyl groups. arkat-usa.org The alternative diequatorial-axial (e,a,a) form is sterically disfavored. arkat-usa.org However, the introduction of substituents on the nitrogen atoms can induce allylic strain, which may shift the conformational equilibrium. For instance, a benzyl (B1604629) group can create a stronger allylic strain than a methyl group, potentially favoring a conformation that would otherwise be considered sterically hindered. arkat-usa.org Computational methods, including molecular mechanics (MM), are often employed alongside experimental data to analyze these conformational preferences in detail. researchgate.net

Isolation and Characterization of Diastereoisomers

Conformational Analysis using Molecular Mechanics and Semiempirical Methods

The conformational landscape of this compound is complex due to the rotational freedom around the C1-C2 and C2-C3 single bonds, as well as the rotations of the three phenyl groups. Understanding the preferred three-dimensional arrangements of this molecule requires computational approaches such as molecular mechanics (MM) and semiempirical methods. numberanalytics.comfiveable.me These methods provide insights into the relative energies of different conformers and the barriers to their interconversion.

Molecular mechanics force fields calculate the steric energy of a molecule based on parameters for bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. fiveable.me For this compound, the dominant interactions governing its conformational preferences are the steric repulsions between the bulky phenyl groups. The molecule will tend to adopt conformations that minimize these steric clashes.

Semiempirical methods, which incorporate some quantum mechanical principles but are parameterized with experimental data, can also be employed to study the conformational energetics of this compound. researchgate.net These methods provide a more detailed description of electronic effects, which can be important, especially when considering substituted derivatives.

A systematic or stochastic conformational search using these methods can identify the low-energy conformers. slideshare.net For this compound, the staggered conformations around the C1-C2 bond are expected to be energy minima, while eclipsed conformations represent transition states. The relative energies of the staggered conformers will be determined by the gauche and anti relationships between the two phenyl groups on C1 and the phenyl group and methyl group on C2.

Table 1: Hypothetical Relative Steric Energies of this compound Conformers

| Conformation around C1-C2 Bond | Dihedral Angle (Ph-C1-C2-Ph) | Dihedral Angle (Ph-C1-C2-CH3) | Hypothetical Relative Steric Energy (kcal/mol) |

| Staggered (anti-Ph, gauche-CH3) | ~180° | ~60° | 0.0 |

| Staggered (gauche-Ph, anti-CH3) | ~60° | ~180° | 1.5 |

| Staggered (gauche-Ph, gauche-CH3) | ~60° | ~60° | 3.5 |

| Eclipsed | 0°, 120°, 240° | - | > 5.0 |

Note: These values are hypothetical and serve to illustrate the expected relative energies based on general principles of steric hindrance.

Influence of Substituents on Preferred Conformations

The introduction of substituents on the phenyl rings of this compound can significantly alter the conformational equilibrium. fiveable.me Substituents exert their influence through a combination of steric and electronic effects. libretexts.orglibretexts.org

Steric Effects: Bulky substituents, particularly in the ortho positions of the phenyl rings, will increase the van der Waals repulsions. fiveable.me For example, an ortho-methyl group on one of the C1 phenyl rings would likely destabilize conformations where that ring is close to the other phenyl group or the C2 substituents. This would increase the energy difference between the staggered conformers and could potentially alter the preferred dihedral angles.

Electronic Effects: The electronic nature of a substituent can influence intramolecular interactions. libretexts.org Electron-withdrawing groups (e.g., -NO2, -CN) and electron-donating groups (e.g., -OCH3, -N(CH3)2) can modify the charge distribution and dipole moments of the phenyl rings. pressbooks.pub These changes can lead to attractive or repulsive electrostatic interactions that can stabilize or destabilize certain conformations. For instance, a dipole-dipole interaction between two substituted rings could favor a conformation that might otherwise be sterically disfavored.

Table 2: Predicted Influence of Substituents on Conformational Preferences

| Substituent Position | Substituent Type | Predicted Effect on Conformation |

| ortho | Bulky alkyl (e.g., -C(CH3)3) | Strong destabilization of conformers with proximate phenyl rings. |

| para | Electron-withdrawing (e.g., -NO2) | Minimal steric effect, but may influence inter-ring electronic interactions. |

| meta | Electron-donating (e.g., -OCH3) | Minor steric effect; may lead to subtle changes in conformational energies due to dipole interactions. |

Pseudorotational Itinerary of Cyclic Derivatives with Triphenylpropane Skeletons

While there is a lack of specific research on cyclic derivatives of this compound, we can extrapolate from the principles of pseudorotation in other cyclic systems. acs.orgresearchgate.net Pseudorotation is a process in which a cyclic molecule undergoes a conformational change that appears to be a rotation about a bond, but is actually a collective motion of the atoms in the ring without passing through a high-energy planar state. This is most commonly observed in five-membered rings like cyclopentane (B165970).

If the this compound skeleton were incorporated into a cyclic structure, for instance, a five or six-membered ring, the bulky triphenylpropane moiety would be expected to dominate the conformational behavior of the ring. The steric demands of the three phenyl groups would likely create a very high barrier to pseudorotation or chair-flipping, potentially locking the ring into a single, highly preferred conformation.

The pseudorotational itinerary, or the pathway of conformational change, would be heavily influenced by the need to avoid steric clashes between the phenyl groups. liverpool.ac.uk Any conformational process would have to navigate a high-energy landscape due to the movement of these bulky groups. It is plausible that the energy barrier for pseudorotation would be so high that the cyclic derivative would be conformationally locked on the NMR timescale, even at elevated temperatures. fiveable.me The specific itinerary would depend on the size of the ring and the attachment points of the triphenylpropane unit. For example, in a hypothetical 1,2-disubstituted cyclopentane derivative, the triphenylpropane unit would likely adopt a pseudo-equatorial orientation to minimize steric interactions with the rest of the ring.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Triphenylpropane Chemistry

NMR spectroscopy is a cornerstone technique for determining the detailed structure of 1,1,2-Triphenylpropane in solution. nih.gov It provides information on the molecular skeleton, the electronic environment of individual nuclei, and dynamic processes such as bond rotation. copernicus.orgorganicchemistrydata.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete picture of the atomic connectivity within the this compound molecule. In standard NMR experiments, enantiomers produce identical spectra; however, the presence of the chiral center at C2 makes the two protons on the adjacent C1 carbon diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts. oup.comnanalysis.com

The ¹H NMR spectrum is predicted to show distinct signals for each proton set. The methyl (CH₃) protons would appear as a doublet due to coupling with the single proton at C2. The proton at C1 would also be a doublet, coupling with the C2 proton. The methine proton at the chiral center (C2) would present as a complex multiplet due to couplings to both the C1 proton and the methyl protons. The fifteen aromatic protons on the three phenyl rings would produce complex, overlapping signals in the aromatic region of the spectrum. libretexts.orgox.ac.uk

The proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. libretexts.orgmasterorganicchemistry.com Due to the lack of symmetry around the chiral center, all 21 carbon atoms are chemically distinct and would, in principle, give rise to 21 separate signals. masterorganicchemistry.combhu.ac.in The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms, allowing for the assignment of aliphatic and aromatic carbons. libretexts.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern (¹H NMR) | Key Correlations |

|---|---|---|---|---|

| ¹H | Methyl (C3) | ~1.3-1.5 | Doublet | Correlates to C2 proton. |

| ¹H | Methine (C1) | ~4.0-4.2 | Doublet | Correlates to C2 proton. |

| ¹H | Methine (C2) | ~3.0-3.3 | Multiplet (quartet of doublets) | Correlates to C1 and C3 protons. |

| ¹H | Phenyl groups | ~7.0-7.5 | Multiplet | Aromatic region. |

| ¹³C | Methyl (C3) | ~20-25 | Singlet | Aliphatic region. |

| ¹³C | Methine (C2) | ~45-50 | Singlet | Aliphatic region, attached to one phenyl group. |

| ¹³C | Methine (C1) | ~55-60 | Singlet | Aliphatic region, attached to two phenyl groups. |

Note: Predicted values are based on general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.

The stereochemistry can be further investigated through coupling constants (J-values). The magnitude of the vicinal coupling constant between the protons on C1 and C2 is dependent on the dihedral angle between them, which can provide information about the preferred conformation of the molecule in solution. oup.com

Dynamic NMR (DNMR) techniques are used to study the conformational dynamics of molecules, such as the restricted rotation around single bonds. copernicus.orgut.ee In this compound, rotation around the C1-C2 and C-phenyl bonds can be hindered due to the steric bulk of the phenyl groups.

At low temperatures, this rotation may become slow on the NMR timescale, leading to the observation of separate signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases. When the exchange between conformers becomes fast on the NMR timescale, the separate signals coalesce into a single, time-averaged signal. copernicus.org By analyzing the changes in the NMR line shape at various temperatures, it is possible to calculate the energy barrier to rotation and the rate of conformational exchange. ut.ee This provides valuable insight into the molecule's flexibility and the relative stability of its different spatial arrangements.

Proton and Carbon-13 NMR for Connectivity and Stereochemistry

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scispace.com For this compound, the IR spectrum is characterized by absorptions corresponding to its hydrocarbon structure. The technique is also valuable for monitoring chemical reactions, for instance, by observing the appearance or disappearance of specific functional group bands.

The spectrum can be divided into several key regions: libretexts.org

C-H Stretching Region (3100-2850 cm⁻¹): This region shows distinct absorptions for aromatic and aliphatic C-H bonds. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the propane (B168953) backbone) appear just below 3000 cm⁻¹.

Aromatic Overtone Region (2000-1650 cm⁻¹): Weak patterns in this region can sometimes be used to determine the substitution pattern of the aromatic rings.

C=C Stretching Region (1600-1450 cm⁻¹): Absorptions in this area are characteristic of the carbon-carbon double bonds within the aromatic rings.

Fingerprint Region (below 1500 cm⁻¹): This complex region contains many bands, including C-H bending and C-C stretching vibrations, that are unique to the molecule as a whole. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH, CH₃) | 3000-2850 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Weak |

Mass Spectrometry for Product Identification and Mechanistic Intermediate Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In its electron ionization (EI) mode, it causes the molecule to fragment in a reproducible manner, yielding a unique fragmentation pattern that serves as a molecular fingerprint and aids in structure elucidation. libretexts.org

For this compound (molar mass 272.38 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 272. nist.gov The fragmentation of the molecular ion is driven by the formation of stable carbocations. libretexts.orgyoutube.com

Key fragmentation pathways include:

Benzylic Cleavage: The most favorable cleavage occurs at the C1-C2 bond to generate highly stable, resonance-stabilized cations.

Loss of a C₈H₉ radical leads to the formation of the diphenylmethyl cation ([CH(Ph)₂]⁺), which would be a very prominent peak at m/z = 167 .

Loss of a diphenylmethyl radical results in a fragment at m/z = 105 , likely the stable tropylium (B1234903) ion formed via rearrangement of the benzyl (B1604629) cation.

Loss of a Methyl Group: Cleavage of the C2-C3 bond can result in the loss of a methyl radical (CH₃•), giving rise to an [M-15]⁺ peak at m/z = 257 .

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 272 | Molecular Ion | [C₂₁H₂₀]⁺ | Ionization of parent molecule |

| 257 | [M-CH₃]⁺ | [C₂₀H₁₇]⁺ | Loss of a methyl radical |

| 167 | Diphenylmethyl cation | [C₁₃H₁₁]⁺ | Cleavage of C1-C2 bond |

| 105 | Tropylium ion (rearranged) | [C₈H₉]⁺ | Cleavage of C1-C2 bond |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com By diffracting X-rays off a single crystal of the compound, one can calculate the precise positions of each atom, yielding a detailed model of the molecule. cam.ac.uk

For this compound, a successful X-ray crystallographic analysis would provide:

Absolute Configuration: For a sample of a single enantiomer (e.g., (R)-1,1,2-Triphenylpropane), this technique can unambiguously determine its absolute stereochemistry. oup.comnih.gov

Bond Lengths and Angles: It would provide highly accurate measurements of all bond lengths (e.g., C-C, C-H, aromatic C=C) and bond angles, confirming the tetrahedral geometry of the sp³-hybridized carbons and the planarity of the phenyl rings. cam.ac.uk

Conformation: The analysis reveals the specific conformation (the torsional angles) the molecule adopts in the crystal lattice. This solid-state conformation provides a crucial reference point for understanding its preferred shape, which can be compared with computational models and data from solution-state NMR studies.

Intermolecular Interactions: The crystal structure shows how individual molecules pack together in the solid state, revealing any significant intermolecular forces like van der Waals interactions or pi-stacking between the phenyl rings.

While obtaining a suitable single crystal can be a challenge, the data from X-ray crystallography is considered the gold standard for structural verification. anton-paar.comgatech.edu

Synthetic and Structural Research on Derivatives and Analogues of 1,1,2 Triphenylpropane

Investigation of Constitutional Isomers

Constitutional isomers are molecules that share the same molecular formula but have different connectivity between atoms. pearson.comtestbook.comlibretexts.org The investigation into the constitutional isomers of 1,1,2-triphenylpropane, such as 1,1,1-triphenylpropane, 1,1,3-triphenylpropane (B96540), and 1,2,3-triphenylpropane (B13983524), reveals distinct synthetic pathways and structural characteristics.

1,1,1-Triphenylpropane: This isomer can be synthesized through various methods. One notable approach involves the Friedel-Crafts alkylation of benzene (B151609) with specific precursors.

1,1,3-Triphenylpropane: Research on 1,1,3-triphenylpropane has explored its synthesis and properties. chemspider.comnih.govchemsrc.com It is a constitutional isomer of dibenzyltoluene and has been used as a model compound in simulations due to its similar molecular composition, featuring three aromatic rings. europa.eu

1,2,3-Triphenylpropane: The synthesis of 1,2,3-triphenylpropane has also been a subject of study, contributing to the broader understanding of triphenylpropane isomers.

Alkylation of benzene with 1,2-diphenyl-2-propanol (B11989151) using an AlCl₃/CH₃NO₂ catalyst yields a mixture of 1,2,2- and this compound. researchgate.net When 85% H₂SO₄ is used as the catalyst, the reaction initially produces E-1,2-diphenylpropene, which then leads to a mixture of this compound and the propene after a longer reaction time. researchgate.net Similarly, the alkylation of benzene with 1-chloro-2,3-diphenylpropane using an AlCl₃ catalyst results in a mixture of 1,2,2-triphenylpropane, this compound, and E-1,2-diphenylpropene. researchgate.net

Table 1: Investigated Constitutional Isomers of this compound

| Isomer | Molecular Formula | Key Research Findings |

|---|---|---|

| 1,1,1-Triphenylpropane | C₂₁H₂₀ | Synthesized via Friedel-Crafts alkylation. chemicalbook.com |

| 1,1,3-Triphenylpropane | C₂₁H₂₀ | Used as a model for dibenzyltoluene in simulations. chemspider.comnih.govchemsrc.comeuropa.eu |

| 1,2,3-Triphenylpropane | C₂₁H₂₀ | Synthesis and structural analysis have been documented. kth.se |

| 1,2,2-Triphenylpropane | C₂₁H₂₀ | Formed as a product in the alkylation of benzene with 1,2-diphenyl-2-propanol. researchgate.net |

Triphenylpropane Derivatives with Heteroatom Substitutions

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the triphenylpropane framework leads to derivatives with significantly altered chemical and physical properties.

Research has focused on the synthesis and characterization of homotrimetallic transition metal complexes of 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide. researchgate.net These complexes, involving metals like Cu(II), Co(II), Ni(II), and Fe(III), demonstrate the versatility of the triphenylpropane scaffold in coordination chemistry. researchgate.net The ligand in these complexes can act as a neutral or tribasic hexadentate, coordinating with the metal ions through carbonyl oxygen and amino nitrogen atoms, leading to various geometries such as distorted octahedral, tetrahedral, or square planar. researchgate.net

Furthermore, the synthesis of tetrahydropyrimidin-2(1H)-ones with three adjacent phenyl groups has been explored. arkat-usa.org These heterocyclic compounds, derived from a triphenylpropane skeleton, are valuable as optically active chiral auxiliaries in various organic reactions. arkat-usa.orgsumitomo-chem.co.jptcichemicals.com The study of these derivatives provides insights into allylic strain effects and conformational preferences in hindered systems. arkat-usa.org The development of N-heterocyclic compounds often aims to create molecules with significant medicinal applications. semanticscholar.org

Fused Ring Systems and Polycycles Derived from Triphenylpropane Scaffolds

The triphenylpropane framework serves as a versatile starting point for the synthesis of more complex fused ring and polycyclic systems. wikipedia.orglibretexts.org These structures are of interest due to their unique three-dimensional architectures and potential applications in materials science and medicinal chemistry. whiterose.ac.uknih.gov

One approach involves the intramolecular Friedel-Crafts cyclialkylation of carbinols derived from triphenylpropane-like structures to form acenaphthenes. researchgate.net This methodology allows for the construction of fused polycyclic systems with high yields and selectivity. researchgate.net The development of unified synthetic approaches enables the preparation of diverse sp³-rich molecular scaffolds, including bridged ring systems containing both a nitrogen atom and an aromatic ring. whiterose.ac.uk

The synthesis of cyclopropane-fused γ-lactones and lactams has been achieved through a copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates. rsc.org This method provides a practical route to cyclopropane-fused ring scaffolds, which are prevalent in bioactive molecules. rsc.org

Development of Optically Active Triphenylpropane Derivatives

The synthesis of optically active compounds, or enantiopure compounds, is a critical area of research, as the biological activity of a molecule can be highly dependent on its stereochemistry. tcichemicals.com In the context of triphenylpropane, research has focused on the development of optically active derivatives through asymmetric synthesis and chiral resolution. capes.gov.braklectures.comacs.org

Asymmetric synthesis aims to directly produce a single enantiomer. sumitomo-chem.co.jp This can be achieved using chiral auxiliaries, which are optically active molecules that guide the stereochemical outcome of a reaction. arkat-usa.orgtcichemicals.com For instance, optically active tetrahydropyrimidinones with a triphenylpropane skeleton have been used as chiral auxiliaries. arkat-usa.org

Chiral resolution is another method used to separate a racemic mixture of enantiomers. aklectures.com This can be accomplished through techniques like lipase-catalyzed irreversible transesterification. capes.gov.bracs.org The development of redox-active triphenylamine-based materials has also contributed to the synthesis of optically active derivatives with interesting photophysical and electrochemical properties. nih.govrsc.org

Role of 1,1,2 Triphenylpropane in Advanced Chemical Synthesis and Materials Science

1,1,2-Triphenylpropane as a Synthetic Building Block and Intermediate

This compound primarily functions as a chemical intermediate and a structural unit in the synthesis of more complex molecules. Its utility as a building block stems from the reactions that can be used to create it, which in turn allows for the incorporation of the triphenylpropane framework into larger structures.

One of the notable synthetic routes to this compound involves the alkylation of benzene (B151609) with 1,2-diphenyl-2-propanol (B11989151). This reaction, catalyzed by an aluminum chloride/nitromethane (B149229) system, yields a mixture containing this compound. rsc.org Another approach is the stereospecific synthesis from chiral precursors. For instance, the absolute configuration of (R)-(+)-1,1,2-triphenylpropane has been established through its synthesis from (S)-(+)-hydratropic acid. colorado.edu This multi-step synthesis involves the conversion of the acid to a propanol (B110389) derivative which is then reduced to the final product. colorado.edu

The compound is also formed through the coupling reaction of benzhydryllithium with α-phenylethyltrimethylammonium iodide, a process that occurs with a high degree of stereospecificity. colorado.edu This reaction highlights the role of this compound as a product in studies of stereochemical reaction mechanisms.

Furthermore, derivatives of this compound, such as 1-cyano-1,1,2-triphenylpropane, can be synthesized and serve as intermediates. The synthesis of this cyano-derivative is achieved by reacting phenylacetonitrile (B145931) with α-bromoethylbenzene in the presence of sodium hydride. acs.org These synthetic methods underscore the role of the this compound core as a foundational structure that can be accessed and potentially modified for various synthetic purposes.

Table 1: Synthesis of this compound and a Derivative

| Product | Reactants | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| This compound | Benzene, 1,2-Diphenyl-2-propanol | AlCl₃/CH₃NO₂ | rsc.org |

| (R)-(+)-1,1,2-Triphenylpropane | (S)-(-)-1,1,2-Triphenyl-1-propanol | Sodium in liquid ammonia (B1221849) | colorado.edu |

Structural Significance in Liquid Crystal Systems

The field of liquid crystals is built upon molecules, known as mesogens, that possess specific structural characteristics, typically a combination of a rigid core and flexible terminal chains. colorado.eduwikipedia.orglibretexts.org The shape of the molecule, whether rod-like (calamitic), disk-like (discotic), or bent-core, is a primary determinant of the type of liquid crystal phase that may be formed. colorado.edu

A thorough review of the scientific literature does not reveal any significant role or application of this compound or its direct derivatives in the design or synthesis of liquid crystal systems. The molecular structure of this compound, with its three phenyl groups attached to a short propane (B168953) chain, does not fit the typical anisotropic, elongated, or flattened shapes that are known to induce mesophase behavior. colorado.eduwikipedia.org The non-planar and relatively bulky nature of the this compound scaffold would likely disrupt the long-range orientational order required for the formation of nematic, smectic, or columnar liquid crystal phases. libretexts.org

While a vast number of compounds have been synthesized and studied for their liquid crystalline properties, including many with complex aromatic cores, the this compound framework does not appear to be a favored structural motif for inducing mesomorphism. biointerfaceresearch.comarkat-usa.orgjmchemsci.comrsc.org

Catalyst Design and Development Utilizing Triphenylpropane Derivatives

In the design of catalysts, particularly for asymmetric synthesis, the structure of the ligands coordinated to a metal center is of paramount importance. hilarispublisher.comrsc.org These ligands create a specific chiral environment that can direct the stereochemical outcome of a reaction. The term "scaffold" is often used to describe the rigid backbone of a ligand to which coordinating groups are attached.

There is currently no significant body of research indicating that this compound or its derivatives are utilized as a primary scaffold in the design and development of catalysts. While its chiral nature could theoretically be exploited, other molecular frameworks have proven to be more versatile and effective for creating chiral ligands.

The synthesis of chiral molecules is a major focus of modern chemistry, with various strategies employed, including the use of chiral catalysts. hilarispublisher.comacs.orgkobe-u.ac.jp These catalysts often incorporate rigid and well-defined structural units to create a selective environment for the reaction. core.ac.ukrsc.org However, a review of the literature on catalyst design does not show the this compound structure as a recurring or advantageous scaffold for ligand synthesis. General principles of catalyst design often focus on other types of molecular structures to achieve high levels of activity and selectivity. rsc.orgorientjchem.orgnih.govsioc-journal.cnmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.